molecular formula C12H14Cl2N2O2 B1407124 Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride CAS No. 1440535-65-8

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride

Cat. No. B1407124
M. Wt: 289.15 g/mol
InChI Key: SVVLDIKKJLRBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride, also known as 2-chloro-N-(2-cyanoethyl)-N-methylacetamide hydrochloride, is a synthetic compound that has been used in various scientific research applications. It is a water-soluble, crystalline solid with a molecular weight of 324.9 g/mol. The compound has been used in a variety of applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis Methodologies

  • The compound has been involved in the synthesis of Clopidogrel Sulfate, highlighting a pathway with advantages such as high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
  • Another study focused on the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating the significance of reaction conditions on yield, reinforcing the compound's utility in fine chemical synthesis (Wang Guo-hua, 2008).

Structural Characterization and Activity

  • Research has elucidated the crystal structure and antimicrobial activity of Ethyl 3-Amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, demonstrating the importance of structural analysis in understanding biological activity (H. Radwan et al., 2020).
  • In the realm of materials science, studies have explored the complexation of disperse dyes derived from Thiophene with metal and their application properties on polyester and nylon fabrics, revealing the compound's potential in textile dyeing and functional materials development (Isaac Oluwatobi Abolude et al., 2021).

Antimicrobial and Antitumour Applications

  • Synthesis of formazans from Mannich base derivatives has shown moderate antimicrobial activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (P. Sah et al., 2014).
  • Another study on the synthesis and characterization of new Quinazolines as potential antimicrobial agents underscores the compound's relevance in medicinal chemistry for creating novel therapeutic agents (N. Desai et al., 2007).

properties

IUPAC Name

ethyl 2-[[(4-chlorophenyl)-cyanomethyl]amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2.ClH/c1-2-17-12(16)8-15-11(7-14)9-3-5-10(13)6-4-9;/h3-6,11,15H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVLDIKKJLRBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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